molecular formula C20H22N4O2S2 B2433815 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide CAS No. 433702-66-0

4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

Cat. No. B2433815
M. Wt: 414.54
InChI Key: YVUCXKVVTPWYGV-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves the bromination of an intermediate, which then reacts with different substituted benzothiazoles to give a novel series of pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold . This scaffold is part of the larger thieno[2,3-d]pyrimidine structure, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include bromination and subsequent reactions with different substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 263.31552 .

Scientific Research Applications

Synthesis and Chemical Reactions

The research in this area primarily focuses on the innovative synthesis and chemical reactions of thienopyrimidine derivatives and related compounds. One study describes the synthesis of thienopyrimidine derivatives via the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety in a one-step process. Some of these derivatives exhibited pronounced antimicrobial activity, highlighting their potential as bioactive compounds (Bhuiyan et al., 2006).

Biological Activities

Several studies have focused on the antimicrobial, anti-inflammatory, and potential anticancer activities of thienopyrimidine derivatives. For instance, novel thienopyrimidine compounds have been synthesized and tested for their antimicrobial and anti-inflammatory properties, with some showing significant activity against fungi, bacteria, and inflammation (Tolba et al., 2018). Another study highlighted the discovery of apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, emphasizing the antiproliferative potential against MCF-7 and HepG-2 cancer cell lines (Gad et al., 2020).

Chemical Characterization and Properties

The chemical characterization and properties of these compounds are crucial for understanding their potential applications. Studies involving elemental and spectral analysis, including IR, NMR, and MS, have elucidated the structures of newly synthesized compounds, providing insights into their chemical properties and reactivity patterns. For example, the synthesis, reactions, and spectral characterization of novel thienopyrazole derivatives have been detailed, contributing to the chemical knowledge of thienopyrimidine analogs (Ahmed et al., 2018).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a PDE10A inhibitor, given the role of PDE10A in several neurodegenerative disorders . Additionally, the novel scaffold of this compound could be used for the rational design of PDE10A inhibitors with improved affinity .

properties

IUPAC Name

4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCXKVVTPWYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide

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